Urea, N-[(2-bromophenyl)methyl]-N'-methyl-
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Overview
Description
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of urea, where the nitrogen atoms are substituted with a 2-bromophenylmethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[(2-bromophenyl)methyl]-N’-methyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the urea derivative . This method, however, is not environmentally friendly due to the use of phosgene.
An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is mild, efficient, and suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production of N-substituted ureas typically involves large-scale reactions using isocyanates or carbamoyl chlorides. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromobenzyl)-3-methylurea
- N-(2-bromophenyl)-N’-(5-methyl-2-pyridinyl)urea
Uniqueness
Urea, N-[(2-bromophenyl)methyl]-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
879-74-3 |
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Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
VCDGOBCNQULOOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
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